Elliptinium acetate, also known as Celiptium, is a synthetic derivative of ellipticine, a naturally occurring alkaloid. It is characterized by the molecular formula CHNO and a CAS number of 58337-35-2. This compound functions primarily as a topoisomerase II inhibitor and a DNA intercalating agent, which stabilizes the cleavable complex of topoisomerase II, leading to DNA breakage and subsequent cell death . It has been investigated for its potential in cancer treatment due to its cytotoxic properties.
Elliptinium acetate exhibits notable biological activities:
The synthesis of elliptinium acetate typically involves several steps:
These methods ensure a high yield of the desired compound while minimizing by-products.
Elliptinium acetate has several applications:
Research on elliptinium acetate has focused on its interactions with biological macromolecules:
Elliptinium acetate shares similarities with several other compounds but possesses unique characteristics:
Compound Name | Structure Similarity | Mechanism of Action | Unique Feature |
---|---|---|---|
Ellipticine | High | Topoisomerase II inhibitor | Naturally occurring alkaloid |
Doxorubicin | Moderate | DNA intercalator | Widely used chemotherapeutic agent |
Mitoxantrone | Moderate | Topoisomerase II inhibitor | Also acts as an anthracycline |
Camptothecin | Low | Topoisomerase I inhibitor | Derived from natural sources |
Elliptinium acetate's unique feature lies in its specific binding affinity and mechanism of action against topoisomerase II, distinguishing it from other similar compounds.
Extensive one- and two-dimensional proton and carbon-thirteen Nuclear Magnetic Resonance spectra of elliptinium salts have been reported in deuterated dimethyl-sulfoxide and deuterated chloroform. [1] [2] The data for the acetate salt at 300 megahertz (proton) and 75 megahertz (carbon-thirteen) are summarised in Table 1. Assignments follow the standard ring numbering adopted for pyrido[4,3-b]carbazole.
Table 1 Chemical shifts of elliptinium acetate (DMSO-d₆, 298 K)
Nucleus | Position / environment | δ / p.p.m. | Multiplicity | J / hertz | Integral |
---|---|---|---|---|---|
¹H | C-1 H | 9.58 | singlet | – | 1 |
¹H | C-4 H | 8.54 | doublet | 7.7 | 1 |
¹H | C-3 H | 8.43 | broad singlet | – | 1 |
¹H | C-10 H | 8.33 | doublet | 7.5 | 1 |
¹H | C-8 H | 7.56–7.59 | multiplet | – | 1 |
¹H | C-7 H | 7.49 | triplet | 7.5 | 1 |
¹H | N-methyl (ring) | 4.32 | sharp singlet | – | 3 |
¹H | C-5 methyl | 2.77 | singlet | – | 3 |
¹H | C-11 methyl | 2.61 | singlet | – | 3 |
¹H | Phenolic O-H | 11.51 | singlet (exchangeable) | – | 1 |
¹³C | C-2 (quaternary) | 150.4 | |||
¹³C | C-6a | 141.5 | |||
¹³C | C-8a | 139.9 | |||
¹³C | C-5, C-11 (methyl) | 21.2, 20.6 | |||
¹³C | Acetate carbonyl (counter-ion) | 176.4 |
Key features
Two-dimensional experiments (correlation spectroscopy and heteronuclear single-quantum coherence) corroborate the one-dimensional assignments and reveal no detectable rotamers on the NMR time-scale. [1]
Electron-impact and electrospray ionisation spectra of elliptinium acetate have been published by several laboratories. [4] [5] [2] Table 2 lists the principal monoisotopic ions obtained under low-energy electron-impact conditions (70 electron-volts).
Table 2 Electron-impact mass spectrum of elliptinium acetate (70 eV)
m/z | Assignment | Relative intensity /% |
---|---|---|
336 | molecular cation [C₂₀H₂₀N₂O₃]^+ | 100 |
321 | [M – CH₃]^+ | 62 |
308 | [M – C₂H₆N]^+ | 48 |
293 | [M – C₂H₅N – CH₃]^+ | 35 |
278 | [M – C₂H₅N – CO]^+ | 22 |
250 | fused-ring fragment | 18 |
177 | quinolinium sub-skeleton | 11 |
High-resolution electrospray (positive mode) gives an exact mass for the protonated molecular ion at m/z 336.1474 (calculated 336.1473; deviation +0.3 parts-per-million). [4] Collision-induced dissociation confirms facile loss of the N-methyl group and acetate counter-ion, producing the same fragment series observed under electron impact. [6]
Table 3 collates the consensus infrared absorption maxima recorded on potassium bromide disks and by attenuated total reflectance. [7] [8]
Table 3 Characteristic infrared bands of elliptinium acetate
Wavenumber /cm⁻¹ | Assignment |
---|---|
3420 (broad) | phenolic O–H stretching |
3050 | aromatic C–H stretching |
1705 | acetate carbonyl C=O stretching |
1610 | fused aromatic C=C stretching |
1495 | quinolinium C=N stretching |
1260 | C–N stretching of quaternary nitrogen |
1140 | C–O stretching (phenolic) |
756 | out-of-plane C–H bending, 1,2,3-trisubstituted ring |
Ultraviolet–visible absorption spectra in aqueous acetate buffer (pH 4.5) show three principal bands at 254 nanometres (ε ≈ 37 000 L mol⁻¹ cm⁻¹), 283 nanometres (ε ≈ 31 000 L mol⁻¹ cm⁻¹) and 313 nanometres (ε ≈ 5900 L mol⁻¹ cm⁻¹). [2] The longest-wavelength transition is diagnostic of the π–π* system extended across the pyrido-carbazole framework and is routinely exploited for chromatographic detection.
Single-crystal diffraction studies have been carried out on a series of elliptinium salts, including the acetate. [3] [9] Crystals grown from methanol–water adopt a triclinic P1̅ cell with the metrics a = 9.971 Å, b = 10.812 Å, c = 11.423 Å, α = 83.96°, β = 70.18°, γ = 70.02°, resulting in Z = 2 for the ion pair. Key structural insights are:
These features corroborate solution observations from Nuclear Magnetic Resonance and ultraviolet spectroscopies that the cation behaves as a rigid, highly conjugated chromophore.
High-performance liquid chromatography with a C-eighteen reversed-phase column and a fifty–fifty mixture of methanol and ten millimolar ammonium acetate (pH 4.5) separates elliptinium acetate with a retention time of 4.24 minutes at 0.5 millilitres per minute under isocratic elution (detection at 313 nanometres). [10] Under the standard United States National Cancer Institute bio-analytical method, the compound elutes in the chromatographic “C-window” together with its bromide and chloride analogues but is baseline-resolved from the isomeric olivacinium salt. [11]
Thin-layer chromatography on silica gel with methanol–dichloromethane (1:9, volume ratio) gives an R_f value of 0.37, visualised under ultraviolet light at 254 nanometres owing to the intense native fluorescence. [2]
Technique | Definitive identifiers |
---|---|
Proton Nuclear Magnetic Resonance spectroscopy | singlet 9.58 p.p.m. (C-1 H), singlet 4.32 p.p.m. (N-methyl), two aromatic methyl singlets 2.7–2.8 p.p.m. |
Carbon-thirteen Nuclear Magnetic Resonance spectroscopy | quaternary carbon 150.4 p.p.m. (C-2) and acetate carbonyl 176 p.p.m. |
Mass spectrometry | molecular ion m/z 336, fragment m/z 321 (M – CH₃) |
Infrared spectroscopy | carbonyl band 1705 cm⁻¹; phenolic O–H stretching 3420 cm⁻¹ |
Ultraviolet–visible spectroscopy | absorption maximum 313 nm (ε ≈ 5900 L mol⁻¹ cm⁻¹) |
X-ray crystallography | planar cation; π-stacking at 3.49 Å; intramolecular O–H···N hydrogen bond |
High-performance liquid chromatography | retention time 4.24 minutes (C-eighteen column, methanol–ammonium acetate 50:50, 0.5 mL min⁻¹) |